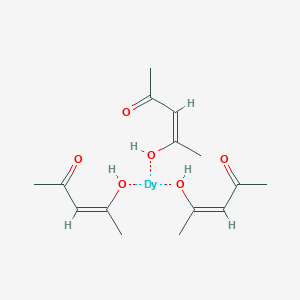
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)-, also known as dysprosium acetylacetonate hydrate, is a coordination compound of dysprosium. It is a rare earth metal complex where dysprosium is coordinated with three molecules of 2,4-pentanedione. This compound is known for its stability and is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- typically involves the reaction of dysprosium chloride or dysprosium nitrate with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistency in quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- can undergo oxidation reactions where the dysprosium ion is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced under certain conditions, leading to the formation of lower oxidation state dysprosium complexes.
Substitution: Ligand substitution reactions can occur where the 2,4-pentanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state dysprosium complexes.
Reduction: Lower oxidation state dysprosium complexes.
Substitution: New dysprosium complexes with different ligands.
Scientific Research Applications
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other dysprosium complexes. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems where dysprosium complexes are used as probes or markers.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent due to its magnetic properties.
Industry: Utilized in the production of high-performance magnets, phosphors, and other materials that require the unique properties of dysprosium.
Mechanism of Action
The mechanism of action of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- involves the coordination of dysprosium with the 2,4-pentanedione ligands. This coordination stabilizes the dysprosium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- Dysprosium(III) chloride
- Dysprosium(III) nitrate
- Dysprosium(III) sulfate
Comparison
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- is unique due to its coordination with 2,4-pentanedione, which imparts specific stability and reactivity characteristics. Compared to dysprosium(III) chloride, nitrate, and sulfate, this compound is more stable and has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C15H24DyO6 |
|---|---|
Molecular Weight |
462.85 g/mol |
IUPAC Name |
dysprosium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
BYBFJHANLYDGFD-LNTINUHCSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Dy] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















